The synthesis of monosodium oxalate can be achieved through several methods:
Monosodium oxalate has a molecular weight of approximately 138.06 g/mol. Its structure features two carboxyl groups () attached to a central carbon backbone:
Monosodium oxalate participates in various chemical reactions:
Monosodium oxalate functions primarily as a chelating agent due to its ability to form stable complexes with metal ions. The mechanism involves:
Monosodium oxalate has several significant applications:
Monosodium oxalate (chemical formula: NaHC₂O₄) represents the monosodium salt derivative of oxalic acid (H₂C₂O₄). This compound occupies a distinct position within oxalate chemistry due to its intermediate acid-base characteristics. Unlike its disodium counterpart (Na₂C₂O₄), which is fully neutralized, monosodium oxalate retains one acidic proton, conferring unique chemical and functional behaviors. Its roles span biological systems, industrial processes, and analytical methodologies, warranting detailed scientific examination.
Monosodium oxalate crystallizes as a white, odorless solid under ambient conditions. Its monoclinic crystal lattice incorporates sodium cations (Na⁺) and hydrogenoxalate anions (HC₂O₄⁻), stabilized through ionic bonding and hydrogen-bonding networks. The hydrogenoxalate anion exhibits resonance between carbonyl (C=O) and carboxylate (COO⁻) groups, creating a planar molecular configuration. This structure facilitates proton dissociation (pKa₂ ≈ 4.3) and governs reactivity in aqueous environments [3].
Key physicochemical properties include:
Table 1: Physicochemical Properties of Monosodium Oxalate
Property | Value/Characteristics |
---|---|
Molecular mass | 112.02 g/mol |
Crystal system | Monoclinic |
Aqueous solubility (20°C) | 3.7 g/100 mL |
Decomposition temperature | >200°C |
Primary decomposition products | Sodium carbonate, carbon monoxide, water |
The history of monosodium oxalate is intrinsically linked to broader oxalate chemistry and early biochemical investigations:
Industrial-scale production commenced in the 1850s for textile bleaching and metal polishing, leveraging oxalates’ reducing capabilities [5].
Table 2: Oxalate Content in Dietary Sources Relevant to Monosodium Oxalate Formation
Food Source | Oxalate Content (mg/100 g) |
---|---|
Spinach (Spinacia oleracea) | 364–1145 |
Rhubarb | 530–860 |
Peanuts (Arachis hypogaea) | 65–349 |
Black tea | 78–112 |
Carrot juice | 5.8–6.2 |
Key Distinction: Monosodium oxalate (NaHC₂O₄) is chemically distinct from disodium oxalate (Na₂C₂O₄). The former’s acidic proton enables unique reactivity in biological and synthetic contexts, while the latter’s complete neutralization favors different applications (e.g., anticoagulation) [3] [5].
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